N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide
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Overview
Description
N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide is a synthetic compound that belongs to the class of oxirane carboxamides This compound is characterized by the presence of an oxirane ring, a pyrrolidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 2-chlorobenzaldehyde with an appropriate amine, followed by cyclization.
Introduction of the Oxirane Ring: The oxirane ring is introduced by reacting the pyrrolidine derivative with an epoxide precursor under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the oxirane derivative with a carboxamide precursor under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Reduced pyrrolidine derivatives with altered ring structures.
Substitution: Substituted chlorophenyl derivatives with various functional groups.
Scientific Research Applications
N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorophenyl group may enhance binding affinity to certain receptors, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxylate
- N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-sulfonamide
- N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-phosphonate
Uniqueness
N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxirane ring allows for covalent modification of proteins, while the chlorophenyl group enhances binding to specific molecular targets.
Properties
IUPAC Name |
N-[[1-(2-chlorophenyl)pyrrolidin-3-yl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-3-1-2-4-12(11)17-6-5-10(8-17)7-16-14(18)13-9-19-13/h1-4,10,13H,5-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWRWIYAYRDGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)C2CO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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